molecular formula C12H22O2 B1617794 6-Cyclohexylhexanoic acid CAS No. 4354-56-7

6-Cyclohexylhexanoic acid

Cat. No.: B1617794
CAS No.: 4354-56-7
M. Wt: 198.3 g/mol
InChI Key: FIDNHQYXZUPELG-UHFFFAOYSA-N
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Description

6-Cyclohexylhexanoic acid is an organic compound with the molecular formula C12H22O2. It is characterized by a cyclohexyl group attached to a hexanoic acid chain. This compound is known for its unique structural properties, which make it a subject of interest in various scientific fields.

Mechanism of Action

Mode of Action

The mode of action of 6-Cyclohexylhexanoic acid is currently unknown due to the lack of research on this specific compound . The compound’s interaction with its targets and the resulting changes would depend on the nature of these targets, which are yet to be identified.

Pharmacokinetics

As a carboxylic acid, it is likely to be well-absorbed in the gastrointestinal tract Its distribution might be influenced by its lipophilicity, and it could be metabolized by various enzymes in the liver. Finally, it is likely to be excreted in the urine .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors, including pH, temperature, and the presence of other compounds . For example, its ionization state and, consequently, its absorption and distribution could be affected by the pH of the environment. Similarly, its stability might be influenced by temperature and light exposure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclohexylhexanoic acid typically involves the alkylation of cyclohexane with hexanoic acid derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexane reacts with hexanoic acid chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.

Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of cyclohexylhexenoic acid. This process uses a metal catalyst such as palladium on carbon under high pressure and temperature to achieve the desired hydrogenation.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form cyclohexylhexanoic acid derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of cyclohexylhexanol.

    Substitution: The carboxylic acid group in this compound can participate in nucleophilic substitution reactions, forming esters or amides when reacted with alcohols or amines, respectively.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide.

Major Products Formed:

    Oxidation: Cyclohexylhexanoic acid derivatives.

    Reduction: Cyclohexylhexanol.

    Substitution: Esters and amides of cyclohexylhexanoic acid.

Scientific Research Applications

6-Cyclohexylhexanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.

    Industry: It is used as an additive in the production of polyhydric alcohols, improving solubility and reducing viscosity.

Comparison with Similar Compounds

  • Cyclohexylacetic acid
  • Cyclohexylpropanoic acid
  • Cyclohexylbutanoic acid

Comparison: 6-Cyclohexylhexanoic acid is unique due to its longer carbon chain compared to similar compounds like cyclohexylacetic acid and cyclohexylpropanoic acid. This extended chain length can influence its physical properties, such as solubility and melting point, as well as its reactivity in chemical reactions.

Properties

IUPAC Name

6-cyclohexylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c13-12(14)10-6-2-5-9-11-7-3-1-4-8-11/h11H,1-10H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIDNHQYXZUPELG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10277387
Record name 6-cyclohexylhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10277387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4354-56-7
Record name Cyclohexanehexanoic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2174
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-cyclohexylhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10277387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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